

Application Notes and Protocols for Oral Gavage Administration of AM-2394

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Compound of Interest

Compound Name: AM-2394

Cat. No.: B605374

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **AM-2394**, a potent and orally bioavailable glucokinase (GK) activator, and detail the protocol for its oral gavage administration in preclinical research models.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

1. Introduction to **AM-2394**

AM-2394 is a structurally distinct small molecule that acts as a glucokinase activator (GKA).[\[2\]](#) Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis. **AM-2394** activates GK with an EC50 of 60 nM, enhancing the enzyme's affinity for glucose by approximately 10-fold. This mechanism of action leads to a reduction in plasma glucose levels, making it a compound of interest for the treatment of type 2 diabetes mellitus. Preclinical studies in ob/ob mice, a model of diabetes, have demonstrated the efficacy of **AM-2394** in lowering glucose excursion following an oral glucose tolerance test (OGTT).

2. Pharmacokinetic Profile of **AM-2394**

AM-2394 exhibits moderate clearance and good oral bioavailability across multiple species, supporting its evaluation in in vivo models. A summary of its pharmacokinetic properties is presented below.

Species	Dosing Route	Dose (mg/kg)	T1/2 (h)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Bioavailability (%)
Mouse	IV	1	1.8	-	-	1340	-
PO	5	2.1	1.0	2500	8500	127	
Rat	IV	0.5	2.4	-	-	1000	-
PO	2	3.3	2.0	1290	6640	166	
Cynomolgus Monkey	IV	0.5	2.6	-	-	1200	-
PO	2	2.9	1.3	890	3800	95	
Dog	IV	0.5	3.3	-	-	1300	-
PO	2	4.0	1.8	650	4400	85	

3. Experimental Protocol: Oral Gavage Administration for Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on the methodology used in studies with ob/ob mice.

3.1. Materials

- **AM-2394** powder
- Vehicle for solubilization (see options below)
- Oral gavage needles (flexible or rigid, appropriate size for the animal)
- Syringes
- Animal scale
- Glucose solution (for OGTT)

- Glucometer and test strips

3.2. Vehicle Preparation

Several vehicle formulations can be used to prepare **AM-2394** for oral administration. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.

Vehicle Option 1: DMSO/PEG300/Tween-80/Saline

- Prepare a stock solution of **AM-2394** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 100 μ L of the **AM-2394** DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to reach a final volume of 1 mL.
- This formulation results in a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution with a final **AM-2394** concentration of 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dosing concentration.

Vehicle Option 2: DMSO/SBE- β -CD in Saline

- Prepare a 20% (w/v) solution of sulfobutylether- β -cyclodextrin (SBE- β -CD) in saline.
- Prepare a stock solution of **AM-2394** in DMSO.
- Add 1 part of the **AM-2394** DMSO stock to 9 parts of the 20% SBE- β -CD solution.
- This results in a 10% DMSO final concentration.

Vehicle Option 3: DMSO/Corn Oil

- Prepare a stock solution of **AM-2394** in DMSO.
- Add 1 part of the **AM-2394** DMSO stock to 9 parts of corn oil.

- This results in a 10% DMSO final concentration.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

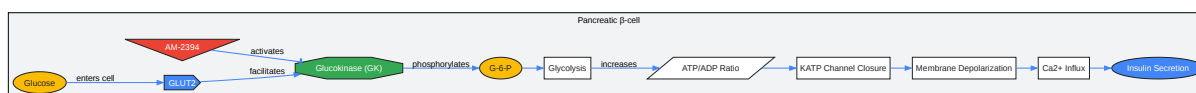
3.3. Dosing and Administration

- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
- Fasting: Fast the animals overnight (e.g., 12-16 hours) before the OGTT, with free access to water.
- Dose Calculation:
 - Weigh each animal on the day of the experiment.
 - Calculate the required volume of the **AM-2394** formulation based on the animal's weight and the desired dose (e.g., 1, 3, 10, or 30 mg/kg). The maximal efficacy in reducing glucose excursion in ob/ob mice was observed at 3 mg/kg.
- Administration:
 - Gently restrain the animal.
 - Measure the distance from the animal's snout to the last rib to estimate the correct length for gavage needle insertion.
 - Insert the gavage needle orally, passing it gently along the side of the mouth and over the tongue into the esophagus.
 - Administer the calculated volume of the **AM-2394** solution or vehicle control.
 - Carefully remove the gavage needle.
 - Monitor the animal briefly to ensure recovery.
- Oral Glucose Tolerance Test (OGTT):

- Thirty minutes after the administration of **AM-2394** or vehicle, administer a glucose solution orally (e.g., 2 g/kg).
- Collect blood samples at baseline (0 min, before glucose administration) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose levels using a glucometer.

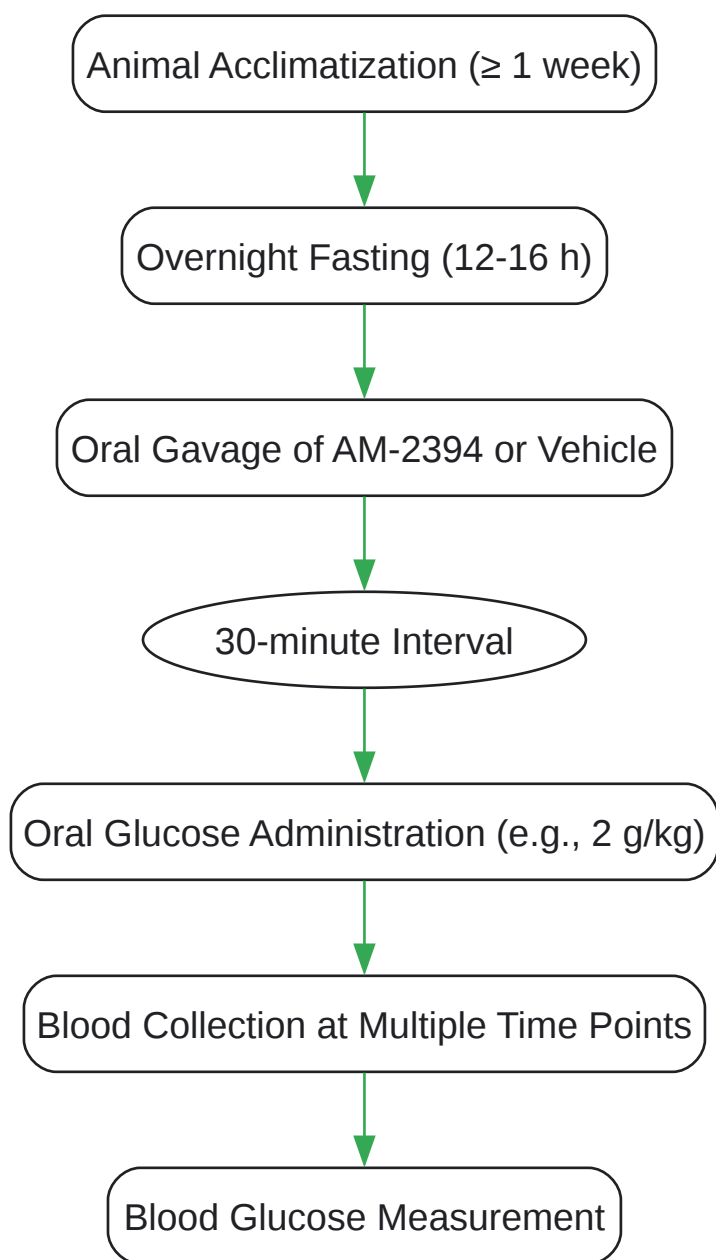
4. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **AM-2394** and the experimental workflow for an oral glucose tolerance test.



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Figure 1: Mechanism of action of **AM-2394** in pancreatic β -cells.



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Figure 2: Experimental workflow for an oral glucose tolerance test.

5. Safety and Toxicology

The available literature primarily focuses on the efficacy and pharmacokinetic profile of **AM-2394**. For detailed safety and toxicity information, researchers should consult the manufacturer's safety data sheet (SDS) and conduct appropriate safety assessments based on their specific experimental design and institutional guidelines.

6. Storage and Stability

AM-2394 powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

Disclaimer: This document is intended for research use only. The provided protocols are for guidance and may require optimization for specific experimental conditions. Always follow institutional guidelines and best practices for animal handling and care.

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